N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They are often used in the field of chemistry due to their unique structural features and potential applications in various domains, including material science and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using density function theory .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can be complex and varied. For example, the loss of the SH radical produced a fragment ion peak of 372 (2.36%), followed by the expulsion of the C10H6N2 molecule, which produced a fragment ion signal of 218 (2.36%) (14.98%) .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various methods. For example, the molecular weight of a similar compound, N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide, is 222.264 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-7-15(19-16(22)13-9-24-5-6-25-13)21(20-10)17-18-12-4-3-11(23-2)8-14(12)26-17/h3-4,7-9H,5-6H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMWPJDNAEJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=COCCO2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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